molecular formula C8H13F3N2O B2761505 2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide CAS No. 1862972-61-9

2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide

Cat. No.: B2761505
CAS No.: 1862972-61-9
M. Wt: 210.2
InChI Key: BPOYDGIHOINXBT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide, a mixture of diastereomers, is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an acetamide moiety, with a 3-methylpiperidin-4-yl substituent. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can exhibit different chemical and biological behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 3-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog without the piperidine moiety.

    N-(3-Methylpiperidin-4-yl)acetamide: Lacks the trifluoromethyl group.

    2,2,2-Trifluoro-N-(4-piperidinyl)acetamide: Similar structure but with a different substitution pattern.

Uniqueness

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide is unique due to the combination of the trifluoromethyl group and the 3-methylpiperidin-4-yl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

2,2,2-Trifluoro-N-(3-methylpiperidin-4-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H12F3N. The trifluoromethyl group contributes to its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Mitochondrial Function : Studies have shown that compounds with similar structures can act as mitochondrial uncouplers. For instance, related compounds have demonstrated the ability to increase oxygen consumption rates (OCR) in cellular models, suggesting a potential role in metabolic modulation .
  • Antidiabetic Effects : Some derivatives have shown efficacy in models of type I and II diabetes through insulin-independent mechanisms. This highlights the potential for this compound to influence glucose metabolism .

Biological Activity Data

Activity TypeObserved EffectReference
Mitochondrial UncouplingIncreased OCR in L6 myoblast cells
Antidiabetic ActivityEfficacy in streptozotocin-induced diabetes models
Hepatic EffectsReduction in liver triglycerides in NASH models

Case Study 1: Mitochondrial Uncoupling

In a study exploring mitochondrial uncouplers, compounds structurally related to this compound were tested for their effects on OCR. The results indicated that these compounds could significantly enhance mitochondrial respiration compared to controls. The half-maximal effective concentration (EC50) was determined to be around 190 nM for one of the analogs .

Case Study 2: Anti-NASH Effects

Another investigation focused on nonalcoholic steatohepatitis (NASH), where related compounds were administered to mouse models. The treatment resulted in decreased liver triglyceride levels and improvements in fibrosis and inflammation markers. This suggests that this compound could have therapeutic implications for metabolic liver diseases .

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-methylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c1-5-4-12-3-2-6(5)13-7(14)8(9,10)11/h5-6,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOYDGIHOINXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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